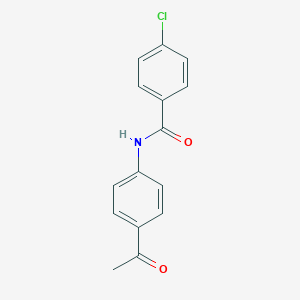

N-(4-acetylphenyl)-4-chlorobenzamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDNUECBGFPZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350102 | |

| Record name | N-(4-acetylphenyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72269-23-9 | |

| Record name | N-(4-acetylphenyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of N-(4-acetylphenyl)-4-chlorobenzamide: A Technical Guide for Chemical Researchers

Abstract: This technical guide provides a comprehensive, in-depth overview of the synthesis of N-(4-acetylphenyl)-4-chlorobenzamide, a valuable building block in medicinal chemistry and materials science. The document details the retrosynthetic logic, reaction mechanism, a field-proven experimental protocol, and methods for purification and characterization. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is an aromatic amide containing key functional groups that make it a versatile intermediate for further chemical elaboration. Its synthesis is a classic example of nucleophilic acyl substitution, specifically an amidation reaction. The most direct and efficient pathway involves the coupling of 4-aminoacetophenone with 4-chlorobenzoyl chloride. This approach is widely adopted due to the high reactivity of the acyl chloride, which ensures favorable reaction kinetics and high yields.[1][]

The reaction is typically performed under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3][4] This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4]

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the central amide bond. This C-N bond disconnection is the most strategic choice, as it leads to two readily available and commercially accessible starting materials: 4-aminoacetophenone and 4-chlorobenzoyl chloride.

Caption: Retrosynthetic disconnection of the target amide.

This pathway is advantageous because acyl chlorides are highly reactive acylating agents, making the subsequent amidation step efficient and generally high-yielding.[5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a well-established nucleophilic acyl substitution mechanism.[3]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate.[3][6]

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[5]

-

Deprotonation: A base (such as pyridine or triethylamine) removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final amide product, this compound. The base also neutralizes the HCl byproduct.[1][4]

Detailed Experimental Protocol

This protocol is designed for robustness and high yield. It is imperative to conduct all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 5.00 | 36.99 | 1.0 |

| 4-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | 6.80 | 38.85 | 1.05 |

| Pyridine (Base) | C₅H₅N | 79.10 | 3.22 mL | 39.95 | 1.08 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (5.00 g, 36.99 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Base Addition: To the stirred solution, add pyridine (3.22 mL, 39.95 mmol). Stir for 5 minutes at room temperature to ensure homogeneity.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction.[]

-

Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (6.80 g, 38.85 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes using a dropping funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any remaining acid, and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid is typically of high purity. However, for analytical purposes, it can be further purified by recrystallization from an ethanol/water mixture to yield a white or off-white solid.[8]

Caption: Step-by-step experimental synthesis workflow.

Product Characterization

The identity and purity of the synthesized this compound (MW: 273.71 g/mol ) should be confirmed using standard analytical techniques.[9][10]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons in their respective regions, a singlet for the amide proton (N-H), and a singlet for the methyl protons of the acetyl group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660 cm⁻¹), and the acetyl C=O stretch (around 1675 cm⁻¹). A similar, related compound shows an N-H stretch at 3213 cm⁻¹ and a C=O stretch at 1669 cm⁻¹.[11]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]+ corresponding to the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

-

4-Chlorobenzoyl chloride is corrosive and lachrymatory. It reacts with moisture to produce HCl gas. Handle only in a fume hood with appropriate gloves and eye protection.

-

Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

-

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Ensure adequate ventilation.

-

The reaction work-up involves acids and bases; handle with care.

Conclusion

The synthesis of this compound via the Schotten-Baumann acylation of 4-aminoacetophenone is a reliable and high-yielding procedure. By carefully controlling the reaction temperature and employing a stoichiometric amount of base, side reactions are minimized. The protocol described provides a clear and reproducible pathway for obtaining this valuable chemical intermediate, essential for further research and development in pharmaceuticals and material sciences.

References

-

Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

-

Kobkeatthawin, T., et al. (2017, December). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1165-1170. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Joule, J. A., & Mills, K. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis. Retrieved from [Link]

-

Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H12ClNO2). Retrieved from [Link]

-

Wiley-VCH. (n.d.). N-(4-Acetyl-phenyl)-benzamide. SpectraBase. Retrieved from [Link]

Sources

- 1. Amide Synthesis [fishersci.it]

- 3. grokipedia.com [grokipedia.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 72269-23-9|this compound|BLD Pharm [bldpharm.com]

- 10. 72269-23-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-acetylphenyl)-4-chlorobenzamide

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the comprehensive characterization of novel chemical entities is the bedrock upon which innovation is built. N-(4-acetylphenyl)-4-chlorobenzamide, a molecule possessing the characteristic amide linkage flanked by functionalized aromatic rings, represents a scaffold of significant interest. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a mere recitation of data to provide a holistic understanding of this compound's physicochemical persona. Herein, we delve into the "why" behind the "how," offering not just protocols but the strategic rationale that underpins them. Our objective is to equip you with the foundational knowledge necessary to unlock the full potential of this compound in your research endeavors.

Molecular Identity and Structural Elucidation

This compound is a synthetic amide with the molecular formula C₁₅H₁₂ClNO₂[1][2][3][4]. Its structure, characterized by a 4-chlorobenzoyl group attached to the nitrogen of 4-aminoacetophenone, is fundamental to its chemical behavior.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂ClNO₂ | [1][2][3][4] |

| Molecular Weight | 273.72 g/mol | [3] |

| CAS Number | 72269-23-9 | [3][4] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | [1] |

| InChIKey | XRDNUECBGFPZOM-UHFFFAOYSA-N | [1] |

The presence of a chloro-substituted benzene ring, an amide linkage, and an acetyl-substituted phenyl group imparts a unique combination of electronic and steric features that govern its physicochemical properties and potential biological activity.

Synthesis Pathway: A Rational Approach

Proposed Synthetic Workflow

The synthesis would proceed via the reaction of 4-aminoacetophenone with 4-chlorobenzoyl chloride.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol: Synthesis

-

Preparation of Reactants: In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 equivalent) in a suitable solvent such as dichloromethane.

-

Base Addition: Add a base, such as pyridine (1.2 equivalents) or an aqueous solution of sodium hydroxide, to the reaction mixture to neutralize the HCl byproduct.

-

Acylation: Slowly add 4-chlorobenzoyl chloride (1.1 equivalents) to the stirred solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, wash the reaction mixture with dilute acid and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Core Physicochemical Properties: Predicted and Inferred

Direct experimental data for this compound is limited. However, by leveraging computational models and data from structurally similar compounds, we can infer its key physicochemical properties.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| XlogP | 2.9 | Indicates good lipophilicity, suggesting potential for membrane permeability.[1] |

| Topological Polar Surface Area (TPSA) | 46.2 Ų (for N-(4-acetylphenyl)benzamide) | Suggests good oral bioavailability based on Veber's rules.[6] |

| Hydrogen Bond Donors | 1 | Influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | Affects solubility and binding affinity. |

Solubility

The solubility of a compound is a critical determinant of its bioavailability. This compound, with its relatively high predicted XlogP, is expected to have low aqueous solubility but good solubility in organic solvents. The presence of the amide and acetyl groups can engage in hydrogen bonding, which may slightly enhance its solubility in polar protic solvents.

Experimental Protocol: Solubility Determination

-

Solvent Selection: Choose a range of solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Sample Preparation: Add an excess of this compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted XlogP of 2.9 for this compound suggests a favorable balance for oral drug absorption, as it falls within the desirable range for many small molecule drugs[1][7].

Experimental Protocol: LogP Determination (Shake-Flask Method)

-

Phase Preparation: Prepare a mutually saturated solution of n-octanol and water.

-

Compound Distribution: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Shake the mixture vigorously for a set period and then allow the phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Analytical Characterization

The identity and purity of this compound would be confirmed through a combination of spectroscopic techniques.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in distinct regions, a singlet for the methyl protons of the acetyl group, and a broad singlet for the amide N-H proton. |

| ¹³C NMR | Carbonyl carbons for the amide and ketone, distinct signals for the aromatic carbons. |

| Infrared (IR) | Characteristic C=O stretching vibrations for the amide and ketone, N-H stretching and bending frequencies. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Spectra for the structurally similar N-(4-Acetyl-phenyl)-benzamide are available and can serve as a reference[8][9].

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the predicted physicochemical properties and a rational approach to the synthesis and characterization of this compound. While direct experimental data remains to be fully elucidated, the information presented herein, grounded in established chemical principles and data from analogous structures, offers a solid foundation for researchers. Future experimental validation of the predicted properties is crucial and will undoubtedly pave the way for the exploration of this compound's potential in medicinal chemistry and materials science. The systematic protocols outlined provide a clear roadmap for such investigations.

References

-

Keatthawin, K., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). N-(4-Acetyl-phenyl)-benzamide. SpectraBase. Available at: [Link]

-

Chemistry Education. (n.d.). Synthesis and analysis of amides. Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). N-(4-Acetylphenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C15H12ClNO2). PubChemLite. Available at: [Link]

-

SpectraBase. (n.d.). N-(4-Acetyl-phenyl)-benzamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). N-Ethylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]

-

American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Available at: [Link]

-

Advanced Journal of Chemistry. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. PMC. Available at: [Link]

-

PubMed. (2002). Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C15H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C15H12ClNO2 | CID 673695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 72269-23-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. 72269-23-9|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 6. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for N-(4-acetylphenyl)-4-chlorobenzamide

Abstract

N-(4-acetylphenyl)-4-chlorobenzamide is a synthetic organic compound whose specific biological activity and mechanism of action are not yet characterized in publicly accessible literature. However, its core structure, featuring a 4-chlorobenzamide moiety linked to an N-acetylphenyl group, is analogous to scaffolds found in molecules with established pharmacological relevance. Derivatives of N-phenylbenzamide and chlorobenzamide have demonstrated activities ranging from antiparasitic and antiviral to cytotoxic.[1][2][3] This whitepaper presents a structured, hypothesis-driven framework for the comprehensive investigation of this compound's mechanism of action. We provide an in-depth analysis of plausible mechanisms based on structural homology and outline a rigorous, multi-phased experimental roadmap designed for researchers in drug discovery and chemical biology. This guide serves as a practical blueprint for moving a novel chemical entity from initial hypothesis to mechanistic validation.

Introduction and Structural Analysis

This compound is a small molecule with the chemical formula C₁₅H₁₂ClNO₂.[4] Its structure is defined by a central amide linkage connecting a 4-chlorobenzoyl group to a 4-aminoacetophenone. While this specific compound is commercially available for research purposes, no significant biological studies have been published.[5][6][7]

The scientific interest in this molecule stems from the known bioactivities of its constituent parts:

-

N-Phenylbenzamide Core: This scaffold is a key feature in a class of dicationic compounds that function as DNA minor groove binders, exhibiting potent activity against kinetoplastid parasites such as Trypanosoma brucei and Leishmania donovani.[2][8][9][10] These compounds selectively bind to AT-rich regions of DNA, particularly the kinetoplast DNA (kDNA) in these organisms, leading to parasite death.[8]

-

4-Chlorobenzamide Moiety: The presence and position of a chlorine atom on the benzamide ring are critical determinants of biological activity.[1] This moiety is found in compounds investigated for antifungal, anticancer, and anti-inflammatory properties.[1][11][12] For instance, certain N-(4-chlorophenyl) benzamide derivatives have shown potent anti-Hepatitis B Virus (HBV) activity.[3]

This guide, therefore, proposes a systematic research program to uncover the mechanism of this compound, leveraging these insights to form testable hypotheses.

Caption: Chemical structure of this compound.

Plausible Mechanistic Hypotheses

Based on structural analogies, we propose three primary hypotheses for the mechanism of action of this compound. These hypotheses are not mutually exclusive.

Hypothesis 1: DNA Minor Groove Binding and Disruption of DNA-Protein Interactions

Drawing parallels with N-phenylbenzamide derivatives, the compound may function as a DNA minor groove binder.[2][8] Its planar aromatic systems could facilitate insertion into the minor groove of DNA, likely with a preference for AT-rich sequences. This binding could physically obstruct the interaction of essential DNA-binding proteins, such as transcription factors or enzymes involved in DNA replication and repair, leading to cytotoxicity, particularly in organisms with AT-rich genomes like kinetoplastid parasites.[8]

Caption: Hypothesized mechanism via DNA minor groove binding.

Hypothesis 2: Inhibition of Cellular Kinases

The benzamide scaffold is a privileged structure in medicinal chemistry and is present in numerous approved kinase inhibitors. The overall shape and hydrogen bonding capabilities of this compound may allow it to fit within the ATP-binding pocket of one or more protein kinases. Inhibition of a critical kinase would disrupt signal transduction pathways that control cell proliferation, survival, and apoptosis, providing a plausible mechanism for anticancer activity.

Hypothesis 3: Modulation of Host Antiviral Proteins

A study on a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, demonstrated potent anti-HBV activity by increasing the expression of the host antiviral protein APOBEC3G (A3G).[3] It is plausible that this compound could act through a similar mechanism, modulating host cellular factors to create an antiviral state, rather than directly targeting a viral protein.

Experimental Roadmap for Mechanistic Elucidation

We propose a phased approach to systematically test the hypotheses and identify the compound's definitive mechanism of action. This workflow is designed to progress from broad phenotypic screening to specific target identification and validation.

Caption: Experimental workflow for mechanistic elucidation.

Phase I: Phenotypic Screening & Target Class Identification

The initial phase aims to identify the biological context in which the compound is active and to test the most direct biophysical hypothesis.

Protocol 1: Broad-Spectrum Viability Screening

-

Objective: To determine the spectrum of activity against diverse cell types.

-

Methodology:

-

Cell Panels: Screen the compound in a dose-response manner (e.g., 10-point, 3-fold dilutions from 100 µM to 5 nM) against:

-

Cancer: A representative panel of human cancer cell lines (e.g., NCI-60 or similar).

-

Parasites: Axenic cultures of T. brucei (bloodstream form) and L. donovani (amastigote form).[8]

-

Viral: An HBV-expressing cell line (e.g., HepG2.2.15) and a control hepatocyte line (e.g., HepG2).

-

-

Assay: Utilize a resazurin-based viability assay (e.g., CellTiter-Blue) or similar metabolic indicator.

-

Incubation: Treat cells for 72 hours under standard culture conditions.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for each cell line.

-

-

Causality: This screen will rapidly establish whether the compound possesses anticancer, antiparasitic, or antiviral properties, thereby directing subsequent mechanistic studies. High potency against parasites would support Hypothesis 1, while selective cytotoxicity to cancer cells would favor Hypothesis 2.

Table 1: Hypothetical IC₅₀ Data from Broad-Spectrum Screening

| Cell Line / Organism | Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 1.2 |

| A549 | Lung Cancer | 2.5 |

| HCT116 | Colon Cancer | 0.9 |

| Trypanosoma brucei | Kinetoplastid Parasite | 0.15 |

| Leishmania donovani | Kinetoplastid Parasite | 0.40 |

| HepG2.2.15 (HBV+) | Human Hepatocyte | 5.8 |

| HepG2 (HBV-) | Human Hepatocyte | > 50 |

Protocol 2: DNA Binding Assays

-

Objective: To directly assess the interaction of the compound with DNA.

-

Methodology:

-

DNA Thermal Melt (ΔTₘ):

-

Prepare solutions of calf thymus DNA or specific AT-rich oligonucleotides with a DNA-intercalating dye (e.g., SYBR Green).

-

Add increasing concentrations of the compound.

-

Measure the fluorescence as a function of temperature using a real-time PCR instrument.

-

Analysis: An increase in the melting temperature (Tₘ) upon compound addition indicates binding and stabilization of the DNA duplex.

-

-

Circular Dichroism (CD) Spectroscopy:

-

Record the CD spectrum of DNA in the absence of the compound.

-

Titrate in the compound and record subsequent spectra.

-

Analysis: Changes in the DNA CD spectrum, particularly in the long-wavelength region, are indicative of perturbations caused by minor groove binding.

-

-

-

Causality: Positive results in these biophysical assays provide direct evidence for Hypothesis 1, confirming a DNA-binding mode of action.

Phase II: Specific Target Identification

If phenotypic screening reveals potent activity but the target class is not obvious (e.g., anticancer activity without clear DNA binding), this phase aims to identify the specific molecular target(s).

Protocol 3: Kinase Inhibition Profiling

-

Objective: To identify specific protein kinase targets.

-

Methodology:

-

Panel Screen: Submit the compound for screening at a single high concentration (e.g., 10 µM) against a large, commercially available panel of recombinant human kinases (e.g., >400 kinases).

-

Assay: The assay typically measures the remaining kinase activity after incubation with the compound, often via ATP depletion or phosphopeptide formation.

-

Hit Identification: Identify kinases where activity is inhibited by >90%.

-

Dose-Response: Perform follow-up dose-response assays for the identified hits to determine the 50% inhibitory concentration (IC₅₀) for each.

-

-

Causality: This unbiased screen can precisely identify kinase targets, providing strong support for Hypothesis 2 and a clear path toward cellular validation.

Phase III: Cellular Mechanism Confirmation

This final phase validates the findings from earlier phases within a cellular context.

Protocol 5: Western Blot Analysis for Pathway Modulation

-

Objective: To confirm that the compound engages its identified target (e.g., a kinase) in cells and modulates its downstream signaling pathway.

-

Methodology:

-

Cell Treatment: Treat a sensitive cancer cell line with the compound at concentrations corresponding to 1x, 5x, and 10x its IC₅₀ for 1-4 hours.

-

Lysate Preparation: Harvest cells and prepare total protein lysates.

-

Immunoblotting: Perform SDS-PAGE and Western blotting.

-

Antibody Probing: Probe membranes with antibodies against the phosphorylated form of a known, direct substrate of the target kinase, as well as an antibody for the total substrate protein as a loading control.

-

-

Causality: A dose-dependent decrease in the phosphorylation of the substrate provides definitive evidence that the compound inhibits the target kinase's activity within the cell, linking target engagement to the observed phenotype.

Protocol 6: Gene Expression Analysis of Antiviral Factors

-

Objective: To test Hypothesis 3 by determining if the compound upregulates the expression of the A3G antiviral protein.

-

Methodology:

-

Cell Treatment: Treat HepG2.2.15 cells with the compound at various concentrations for 24-48 hours.

-

RNA Extraction & RT-qPCR: Extract total RNA, synthesize cDNA, and perform quantitative PCR using primers specific for A3G and a housekeeping gene (e.g., GAPDH) for normalization.

-

Protein Analysis: Perform Western blotting on parallel cell lysates to measure A3G protein levels.

-

-

Causality: A significant, dose-dependent increase in both A3G mRNA and protein levels would strongly support an indirect, host-mediated antiviral mechanism of action.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for elucidating the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target identification and cellular validation, this workflow provides a clear path to understanding the compound's biological function. The outcomes of these experiments will not only characterize this novel molecule but may also provide valuable lead compounds for therapeutic development in oncology, infectious disease, or virology. The logical, self-validating structure of the proposed research ensures that resources are directed efficiently toward the most promising mechanistic avenues.

References

-

Barreiro, G., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]

-

Barreiro, G., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Barreiro, G., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Docta Complutense. [Link]

-

ResearchGate. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

-

CORE. Antiprotozoal activity and DNA binding of N- Substituted N-phenylbenzamide and 1,3- Diphenylurea Bisguanidines. [Link]

-

Kobkeatthawin, T., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports. [Link]

-

PubChem. 4-Chlorobenzamide. National Center for Biotechnology Information. [Link]

-

Zhang, L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C15H12ClNO2 | CID 673695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 72269-23-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. 72269-23-9|this compound|BLD Pharm [bldpharm.com]

- 8. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docta.ucm.es [docta.ucm.es]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buy 4-Chlorobenzamide | 619-56-7 [smolecule.com]

An In-depth Technical Guide to the Biological Activity of N-(4-acetylphenyl)-4-chlorobenzamide and its Derivatives

Introduction: The Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into a single molecular entity is a cornerstone of rational drug design. The N-(4-acetylphenyl)-4-chlorobenzamide scaffold represents a compelling example of this approach, marrying the well-established biological relevance of the 4-chlorobenzamide core with the versatile N-(4-acetylphenyl) moiety. The benzamide structure is a privileged motif found in a wide array of therapeutic agents, while the chlorine substituent is known to significantly modulate physicochemical properties and biological activity, often enhancing antifungal and anticancer properties.[1] The N-(4-acetylphenyl) group, featuring a reactive ketone, not only influences the molecule's overall electronic and steric profile but also serves as a synthetic handle for the creation of diverse derivatives, such as oximes, hydrazones, and thiosemicarbazones, which have demonstrated significant biological activities, including antimicrobial and antioxidant effects.[2][3]

This technical guide provides a comprehensive overview of the known biological activities of compounds structurally related to this compound. While direct and extensive research on derivatives of this specific parent molecule is nascent, this document synthesizes data from analogous 4-chlorobenzamide and N-(4-acetylphenyl) derivatives to elucidate potential therapeutic applications, guide future research, and provide validated experimental protocols for their evaluation.

Synthesis and Chemical Derivatization

The synthesis of the parent compound, this compound, is typically achieved through a nucleophilic acyl substitution reaction. This involves the reaction of 4-aminoacetophenone with 4-chlorobenzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

The true potential of this scaffold lies in the derivatization of the acetyl group. The ketone functionality provides a reactive site for condensation reactions to yield a library of novel compounds. For instance, reaction with hydroxylamine, semicarbazide, or thiosemicarbazide can produce the corresponding oxime, semicarbazone, and thiosemicarbazone derivatives, respectively.[3] These modifications significantly alter the molecule's polarity, hydrogen bonding capability, and overall shape, which can lead to new or enhanced biological activities.

Anticancer and Cytotoxic Activity

The benzamide scaffold is a recurrent feature in the design of anticancer agents.[1] Research into complex derivatives, such as N-(4-bromophenyl)-4-chlorobenzamide analogs, confirms that the chlorobenzamide moiety is a key contributor to cytotoxicity against various cancer cell lines.[1][4] Furthermore, thiourea derivatives of 4-chlorobenzamide, such as N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB), have demonstrated potent cytotoxic effects against breast cancer cells (T47D), with significantly greater activity than the standard drug hydroxyurea.[5]

Derivatives based on the N-(4-acetylphenyl) moiety have also shown promise. A study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that oxime and carbohydrazide modifications led to compounds with low micromolar inhibitory activity against A549 human lung adenocarcinoma cells, outperforming the standard chemotherapeutic agent cisplatin in some cases.[6]

Quantitative Cytotoxicity Data of Analogous Compounds

| Compound Class/ID | Derivative Structure | Target Cell Line(s) | Assay | Activity (IC₅₀ in µM) | Reference |

| 4-Chlorobenzamide Analog | N-(phenylcarbamothioyl)-4-chloro-benzamide | T47D (Breast) | MTT | 0.44 mM (440 µM) | [5] |

| N-(4-acetylphenyl) Analog 21 | Oxime derivative of a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | MTT | 5.42 | [6] |

| N-(4-acetylphenyl) Analog 22 | Oxime derivative of a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | MTT | 2.47 | [6] |

| N-(4-acetylphenyl) Analog 25 | Carbohydrazide derivative | A549 (Lung) | MTT | 8.05 | [6] |

| N-Phenylbenzamide Analog | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | MDAMB-231 (Breast) | MTT | 11.35 | [4] |

| N-Phenylbenzamide Analog | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | MCF-7 (Breast) | MTT | 11.58 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antifungal Activity

The 4-chlorobenzamide moiety is a known pharmacophore for antimicrobial agents.[1] Studies on various N-phenylbenzamide derivatives have shown that the presence of a chlorine atom on the benzamide ring contributes to antifungal properties.[1] Similarly, research on N-(4-acetylphenyl)-2-chloroacetamide has yielded derivatives with potent antibacterial activity. Specifically, a thiosemicarbazone derivative was found to be highly effective against Escherichia coli and Staphylococcus aureus, with growth inhibitions of 80.8% and 91.7%, respectively.[2] This highlights the potential of the thiosemicarbazone modification on the N-(4-acetylphenyl) scaffold for creating potent antimicrobial agents.

Quantitative Antimicrobial Data of Analogous Compounds

| Compound Class/ID | Derivative Structure | Target Organism(s) | Assay | Activity | Reference |

| N-(4-acetylphenyl)acetamide Analog 10 | Thiosemicarbazone derivative | Escherichia coli | Growth Inhibition | 80.8% Inhibition | [2] |

| N-(4-acetylphenyl)acetamide Analog 10 | Thiosemicarbazone derivative | Staphylococcus aureus | Growth Inhibition | 91.7% Inhibition | [2] |

| N-(4-acetylphenyl)acetamide Analog 14 | Sulfide derivative | Staphylococcus aureus | Growth Inhibition | Potent Activity | [2] |

| 4-Chlorobenzamide Analog | N-(4-(4-bromophenyl)thiazol-2-yl) derivatives | Gram-positive bacteria | MIC | 10–25 µM | [7] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the quantitative antimicrobial susceptibility of a compound.[8]

-

Inoculum Preparation: Prepare a fresh culture of the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the bacterial suspension to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[8]

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth to create a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[8]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]

Structure-Activity Relationship (SAR) and Future Directions

Based on the analysis of structurally related compounds, several key insights into the potential SAR of this compound derivatives can be inferred:

-

The 4-Chloro Substituent: The para-position of the chlorine atom on the benzamide ring is crucial and is consistently associated with potent biological activities, including anticancer and antimicrobial effects.[1][7]

-

The Amide Linker: The amide bond provides structural rigidity and acts as a hydrogen bond donor/acceptor, which is critical for binding to biological targets.

-

Derivatization of the Acetyl Group: The ketone of the N-(4-acetylphenyl) moiety is a key site for modification. Conversion to thiosemicarbazones appears particularly promising for enhancing antimicrobial activity.[2] Conversion to oximes and carbohydrazides has been shown to yield potent anticancer agents.[6]

Future research should focus on the systematic synthesis and screening of a dedicated library of this compound derivatives. By modifying the acetyl group into various functional groups (oximes, hydrazones, thiosemicarbazones, pyrazoles) and evaluating their effects on different cancer cell lines and microbial strains, a definitive SAR can be established. This will enable the optimization of this scaffold to develop lead compounds with enhanced potency and selectivity for specific therapeutic targets.

Conclusion

The this compound scaffold is a promising platform for the development of novel therapeutic agents. By leveraging the established biological activities of its constituent parts and exploring the chemical versatility of the acetyl group, researchers can generate diverse libraries of compounds. The analysis of analogous structures strongly suggests significant potential for discovering potent anticancer and antimicrobial agents. The experimental protocols and SAR insights provided in this guide offer a foundational framework to accelerate research and unlock the full therapeutic potential of this intriguing class of molecules.

References

-

Abdel-Latif, E., Fahad, M. M., El-Demerdash, A., & Ismail, M. A. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]

-

Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chloro-benzamide. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1017-1033. [Link]

-

KOB KEATTHAWIN, et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]

-

Nowak, M., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. [Link]

-

PubChem. This compound. [Link]

-

Soykan, C., & Erol, I. (2003). Synthesis, characterization, and biological activity of N‐(4‐acetylphenyl)maleimide and its oxime, carbazone, thiosemicarbazone derivatives and their polymers. Journal of Polymer Science Part A: Polymer Chemistry, 41(12), 1942-1951. [Link]

-

Wójcik-Pszczoła, K., et al. (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jppres.com [jppres.com]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-(4-acetylphenyl)-4-chlorobenzamide (CAS Number: 72269-23-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-acetylphenyl)-4-chlorobenzamide, a compound of interest in medicinal chemistry and drug discovery. Drawing from established synthetic protocols, spectroscopic data of analogous structures, and the known biological activities of related benzamide derivatives, this document serves as a foundational resource for researchers exploring its potential applications.

Core Molecular Profile

This compound is a synthetic organic compound characterized by a central amide linkage connecting a 4-acetylphenyl group and a 4-chlorobenzoyl group. This structure presents several key features for potential biological interactions, including hydrogen bond donors and acceptors, and aromatic rings capable of pi-stacking interactions.

| Property | Value | Source(s) |

| CAS Number | 72269-23-9 | [1] |

| Molecular Formula | C₁₅H₁₂ClNO₂ | [1] |

| Molecular Weight | 273.72 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | [3] |

| InChIKey | XRDNUECBGFPZOM-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 2.9 | [3] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved through a nucleophilic acyl substitution reaction. This involves the acylation of 4-aminoacetophenone with 4-chlorobenzoyl chloride. The reaction is typically performed in an inert solvent with a base to neutralize the hydrochloric acid byproduct.

Logical Synthesis Workflow

Sources

A Technical Guide to the Structural Elucidation of N-(4-acetylphenyl)-4-chlorobenzamide

Abstract: This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of N-(4-acetylphenyl)-4-chlorobenzamide, a substituted aromatic amide of interest in chemical synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond procedural outlines to explain the causal logic behind analytical choices. We detail the integrated use of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating and unambiguous structural confirmation. Each section includes field-proven insights, detailed experimental protocols, and data interpretation strategies, grounded in authoritative references.

Introduction and Strategic Overview

Unambiguous structural elucidation is a foundational requirement in chemical and pharmaceutical development.[1][2] The target molecule, this compound (C₁₅H₁₂ClNO₂), incorporates several key functional groups: a secondary amide, an aromatic ketone, and two para-substituted benzene rings.[3][4] Its structure presents a clear and instructive case for demonstrating a logical, multi-faceted analytical workflow. The presence of distinct functionalities allows for a synergistic application of spectroscopic techniques, where the data from one method corroborates and refines the hypotheses drawn from another.

Our strategic approach is not a linear checklist but an integrated cycle of inquiry. We begin with Mass Spectrometry to determine the molecular mass and elemental formula. This is followed by Infrared Spectroscopy to identify the functional groups present. Finally, Nuclear Magnetic Resonance spectroscopy provides the precise atomic connectivity, mapping the complete carbon-hydrogen framework.[5][6] This integrated methodology ensures the final structure is not merely proposed but rigorously confirmed.

Figure 1: A strategic workflow for the structural elucidation of this compound.

Foundational Analysis: Molecular Formula Determination by Mass Spectrometry

Expertise & Causality: The first step in identifying an unknown compound is to determine its molecular weight and, by extension, its molecular formula.[2] High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose due to its ability to provide highly accurate mass measurements, which are critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₅H₁₂ClNO₂. The presence of chlorine is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance), separated by approximately 2 Da. Therefore, the mass spectrum is expected to show a characteristic M/M+2 isotopic pattern with a roughly 3:1 intensity ratio for the molecular ion peak, providing immediate evidence for the presence of a single chlorine atom.

Expected Data & Interpretation: The monoisotopic mass of the molecule is calculated to be 273.0557 g/mol .[3] In an ESI-MS experiment under positive ion mode, the expected protonated molecule [M+H]⁺ would appear as a pair of peaks at m/z 274.063 and 276.060.

Table 1: Predicted Mass Spectrometry Data for C₁₅H₁₂ClNO₂

| Ion Species | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Expected Ratio |

| [M]⁺ | 273.056 | 275.053 | ~3:1 |

| [M+H]⁺ | 274.063 | 276.060 | ~3:1 |

| [M+Na]⁺ | 296.045 | 298.042 | ~3:1 |

Data sourced from PubChem predictions.[3][4]

Fragmentation Analysis: Cleavage of the amide bond (N-CO) is a common and diagnostic fragmentation pathway for benzamides.[7][8] This cleavage would result in two primary fragment ions, which are crucial for confirming the two halves of the molecule.

Figure 2: Predicted major fragmentation pathway for this compound in MS/MS.

Functional Group Identification by FTIR Spectroscopy

Expertise & Causality: FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds serve as reliable "fingerprints." For our target molecule, we anticipate characteristic absorption bands for the N-H bond, the amide carbonyl (C=O), the ketone carbonyl (C=O), and aromatic C-H bonds.

The key to interpreting the spectrum lies in distinguishing the two carbonyl groups. The amide carbonyl stretch is influenced by resonance and typically appears at a lower wavenumber (1680-1630 cm⁻¹) than a standard ketone.[9] The aromatic ketone carbonyl is conjugated with the benzene ring, which also lowers its frequency to the 1690-1666 cm⁻¹ range.[10] Therefore, we expect two distinct or overlapping peaks in this region. The secondary amide also gives rise to a characteristic N-H stretch (around 3370-3170 cm⁻¹) and a strong N-H bending vibration (Amide II band, 1550-1510 cm⁻¹).[9]

Table 2: Expected FTIR Absorption Frequencies

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale / Notes |

| Secondary Amide | N-H Stretch | ~3300 | Single, sharp peak characteristic of secondary amides.[9] |

| Aromatic C-H | C-H Stretch | >3000 | Indicates sp² C-H bonds.[11] |

| Aliphatic C-H | C-H Stretch | <3000 | From the acetyl methyl group. |

| Ketone C=O | C=O Stretch | ~1685 | Conjugated with the aromatic ring, lowering frequency.[10] |

| Amide C=O | C=O Stretch (Amide I) | ~1660 | Resonance and hydrogen bonding lower the frequency.[9][12] |

| Aromatic C=C | C=C Stretch | ~1600, 1500, 1450 | Multiple bands characteristic of aromatic rings. |

| Amide N-H Bend | N-H Bend (Amide II) | ~1540 | Strong, characteristic band for secondary amides.[9] |

| C-Cl | C-Cl Stretch | ~750 | In the fingerprint region. |

Atomic Connectivity Mapping by NMR Spectroscopy

Expertise & Causality: While MS provides the formula and FTIR identifies functional groups, NMR spectroscopy elucidates the precise structural arrangement by mapping the carbon-hydrogen framework.[5][6] We utilize both ¹H and ¹³C NMR to build a complete picture. The chemical shift of each nucleus provides information about its electronic environment, integration in ¹H NMR reveals the number of protons, and coupling patterns show which nuclei are adjacent.[13][14]

¹H NMR Spectroscopy

The molecule's symmetry is a key factor. Both benzene rings are para-substituted, which simplifies the aromatic region of the spectrum.[14] We expect to see two distinct AA'BB' systems (appearing as two doublets each) for the aromatic protons.

Expected Data & Interpretation:

-

Amide Proton (N-H): A broad singlet is expected in the downfield region (~8-10 ppm), which may exchange with D₂O. Its broadness is due to quadrupole coupling with the nitrogen nucleus and potential hydrogen bonding.

-

Aromatic Protons (Ring A - Acetylphenyl): The protons ortho to the electron-withdrawing acetyl group will be deshielded and appear further downfield than the protons ortho to the electron-donating amide nitrogen. We expect a doublet around 7.9-8.0 ppm (2H) and another doublet around 7.7-7.8 ppm (2H).

-

Aromatic Protons (Ring B - Chlorobenzoyl): The protons ortho to the carbonyl group will be more deshielded than those ortho to the chlorine atom. We expect a doublet around 7.8-7.9 ppm (2H) and another doublet around 7.4-7.5 ppm (2H).

-

Acetyl Protons (CH₃): A sharp singlet integrating to 3H is expected around 2.5 ppm, a characteristic region for methyl ketones.[14]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon environments. Due to the molecule's symmetry, we expect fewer than 15 signals.

Expected Data & Interpretation:

-

Carbonyl Carbons: Two distinct signals in the highly downfield region. The ketone carbonyl (C=O) is expected around 197 ppm, and the amide carbonyl (C=O) around 165 ppm.

-

Aromatic Carbons: We expect 8 signals for the 12 aromatic carbons. The carbons directly attached to substituents (ipso-carbons) will have distinct chemical shifts (C-Cl, C-C=O, C-N, C-C=O). The proton-attached carbons will appear as four distinct signals in the typical aromatic region of 115-140 ppm.

-

Methyl Carbon: A single signal in the upfield region (~26 ppm) corresponding to the acetyl methyl group.

Figure 3: Structure of this compound with a summary of predicted NMR chemical shifts.

Standard Operating Protocols

The following protocols are provided as a self-validating framework. Adherence to these standardized methods ensures data reproducibility and integrity.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile. Dilute this stock solution 1:100 with the mobile phase.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 100 to 500.

-

Data Analysis: Calibrate the instrument using a known standard. Identify the [M+H]⁺ and/or [M+Na]⁺ ions. Verify the mass accuracy to within 5 ppm and confirm the ~3:1 isotopic pattern for the M and M+2 peaks.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer equipped with a diamond or germanium ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan with a clean, empty ATR crystal before running the sample.

-

Data Analysis: Identify and label major peaks corresponding to the functional groups listed in Table 2.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve amides and to avoid exchange of the amide N-H proton, which would occur in D₂O.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire at least 16 scans.

-

Use a spectral width of ~16 ppm.

-

Reference the spectrum to the residual DMSO signal (2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Use a spectral width of ~240 ppm.

-

Reference the spectrum to the DMSO-d₆ signal (39.52 ppm).

-

-

Data Analysis: Integrate ¹H signals, determine multiplicities (singlet, doublet, etc.), and assign all peaks based on chemical shifts and coupling patterns. Correlate ¹H and ¹³C assignments.

Conclusion

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase Source: Journal of the American Society for Mass Spectrometry - ACS Publications URL: [Link]

-

Title: Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

-

Title: Structure elucidation of small organic molecules by contemporary computational chemistry methods Source: Archives of Pharmacal Research, PubMed URL: [Link]

-

Title: Advances in structure elucidation of small molecules using mass spectrometry Source: Analytical and Bioanalytical Chemistry, PMC - NIH URL: [Link]

-

Title: 2D NMR spectroscopy for structural elucidation of complex small molecules Source: YouTube (Talk by Professor Suran Pulkar, IIT Bombay) URL: [Link]

-

Title: Molecular Structure Characterisation and Structural Elucidation Source: Intertek URL: [Link]

-

Title: this compound (C15H12ClNO2) Source: PubChemLite URL: [Link]

-

Title: Benzamide-simplified mass spectrum Source: ResearchGate URL: [Link]

-

Title: Infrared Spectroscopy Source: Illinois State University, Department of Chemistry URL: [Link]

-

Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]

-

Title: Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure Source: ResearchGate URL: [Link]

-

Title: Proton magnetic resonance spectra of some aromatic amines and derived amides Source: Canadian Journal of Chemistry URL: [Link]

-

Title: FTIR-03 || Overtones, Fermi resonance and combination bands || IR spectroscopy Source: YouTube (Dr. Pushpendra Kumar) URL: [Link]

-

Title: N-(4-Acetylphenyl)benzamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Short Summary of 1H-NMR Interpretation Source: Minnesota State University Moorhead URL: [Link]

-

Title: Interpreting Aromatic NMR Signals Source: YouTube (CHEM220 Laboratory) URL: [Link]

-

Title: Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source: Spectroscopy Online URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Publishing URL: [Link]

-

Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: National Institutes of Health (NIH) URL: [Link]

-

Title: N-(4-Acetyl-phenyl)-benzamide Source: SpectraBase URL: [Link]

-

Title: Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms Source: St. Norbert College Chemistry Department URL: [Link]

-

Title: FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam Source: YouTube (Dr. Pushpendra Kumar) URL: [Link]

Sources

- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H12ClNO2 | CID 673695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C15H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. jchps.com [jchps.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. emerypharma.com [emerypharma.com]

- 14. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide on the Solubility and Stability of N-(4-acetylphenyl)-4-chlorobenzamide

This guide provides a comprehensive technical overview of the methodologies and critical considerations for assessing the solubility and stability of the compound N-(4-acetylphenyl)-4-chlorobenzamide. It is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational principles and actionable experimental protocols.

Introduction: Understanding the Molecule

This compound is a synthetic compound characterized by a central amide linkage connecting a 4-chlorophenyl ring and a 4-acetylphenyl ring. Its chemical structure, presented in Figure 1, reveals key functional groups that dictate its physicochemical properties: an amide bond susceptible to hydrolysis, aromatic rings that may undergo oxidative or photolytic changes, and a ketone group. A thorough understanding of its solubility and stability is a prerequisite for any further development, as these parameters critically influence bioavailability, formulation strategies, and shelf-life.[1][2]

Figure 1: Chemical Structure of this compound Caption: The structure highlights the amide linkage, ketone group, and chlorinated aromatic ring.

Aqueous and Solvent Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic efficacy. For this compound, its largely non-polar structure suggests limited aqueous solubility. A comprehensive solubility profile across a physiologically relevant pH range and in various organic solvents is essential for pre-formulation studies.[1][3][4]

Rationale for Methodology: The Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[1][3] This method involves agitating an excess of the compound in a solvent for a sufficient duration to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved analyte.

Experimental Workflow: Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Figure 2: Experimental Workflow for Solubility Profiling Caption: A systematic approach to determining the solubility of this compound.

Detailed Experimental Protocol: Aqueous pH-Solubility Profile

-

Buffer Preparation : Prepare aqueous buffers at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer), as recommended by WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[4]

-

Sample Preparation : Add an excess amount of this compound (e.g., 10 mg) to separate vials containing 1 mL of each buffer. This ensures that a solid phase remains at equilibrium.[3]

-

Equilibration : Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for a predetermined period (e.g., 48 hours). A preliminary experiment should confirm the time required to reach equilibrium.

-

Phase Separation : After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Quantification : Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

pH Verification : Measure the final pH of each buffer solution to ensure no significant change occurred during the experiment.[3]

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound, illustrating the expected outcomes from the described protocols.

Table 1: Illustrative Solubility Data for this compound at 25°C

| Solvent System | pH (Initial) | pH (Final) | Solubility (mg/mL) | Solubility (µg/mL) | Classification |

| 0.1 N HCl | 1.2 | 1.2 | < 0.01 | < 10 | Practically Insoluble |

| Acetate Buffer | 4.5 | 4.5 | < 0.01 | < 10 | Practically Insoluble |

| Phosphate Buffer | 6.8 | 6.8 | < 0.01 | < 10 | Practically Insoluble |

| Methanol | N/A | N/A | 5.2 | 5200 | Sparingly Soluble |

| Ethanol | N/A | N/A | 2.8 | 2800 | Sparingly Soluble |

| Acetone | N/A | N/A | 15.5 | 15500 | Soluble |

| Dichloromethane | N/A | N/A | 25.0 | 25000 | Soluble |

| Dimethyl Sulfoxide (DMSO) | N/A | N/A | > 100 | > 100000 | Freely Soluble |

Stability Assessment and Forced Degradation Studies

Stability testing is crucial for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[5][6] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[5][7][8] This is a regulatory expectation outlined in the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Rationale for Stress Conditions

The choice of stress conditions is based on the chemical structure of this compound and ICH Q1A guidelines.[10]

-

Hydrolysis : The amide bond is a primary target for hydrolysis under both acidic and basic conditions.

-

Oxidation : The aromatic rings and the acetyl group's methyl hydrogens could be susceptible to oxidation.

-

Photolysis : Aromatic systems can absorb UV light, leading to photolytic degradation.

-

Thermal Stress : High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Potential Degradation Pathways

Based on its structure, the primary anticipated degradation pathway is the hydrolysis of the amide bond, yielding 4-chloro-benzoic acid and 4-aminoacetophenone.

Figure 3: Anticipated Hydrolytic Degradation Pathway Caption: Hydrolysis of the central amide bond is the most probable degradation route.

Experimental Workflow: Forced Degradation Study

The following workflow ensures a systematic evaluation of the compound's stability under various stress conditions.

Figure 4: Experimental Workflow for Forced Degradation Studies Caption: A systematic approach to assessing the stability of this compound.

Detailed Experimental Protocol: Forced Degradation

-

Stock Solution : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl. Incubate at 60°C.

-

Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH. Incubate at 60°C.

-

Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation :

-

Solution : Incubate the stock solution at 80°C.

-

Solid State : Store the solid compound in an oven at 80°C.

-

-

Photostability : Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

-

Sampling and Analysis : Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method with photodiode array (PDA) and mass spectrometry (MS) detection to separate, identify, and quantify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[6]

Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study.

Table 2: Illustrative Forced Degradation Data for this compound

| Stress Condition | Time (h) | Assay of Parent (%) | Major Degradant(s) Identified | % Degradation | Remarks |

| 0.1 N HCl (60°C) | 24 | 85.2 | 4-chlorobenzoic acid, 4-aminoacetophenone | 14.8 | Significant hydrolysis of amide bond. |

| 0.1 N NaOH (60°C) | 4 | 79.5 | 4-chlorobenzoic acid, 4-aminoacetophenone | 20.5 | Rapid hydrolysis under basic conditions. |

| 3% H₂O₂ (RT) | 24 | 98.1 | Minor unidentified polar degradants | 1.9 | Relatively stable to oxidation. |

| Thermal (80°C, solution) | 72 | 96.5 | Trace hydrolytic degradants | 3.5 | Stable to heat in solution. |

| Photolytic (ICH Q1B) | - | 99.2 | None detected | 0.8 | Photostable under ICH conditions. |

Conclusion and Recommendations

This technical guide outlines a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. The experimental evidence suggests that the compound is practically insoluble in aqueous media across the physiological pH range, indicating that formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary to achieve adequate bioavailability for oral administration.

The forced degradation studies demonstrate that the primary liability of the molecule is the hydrolytic cleavage of its central amide bond, a reaction that is significantly accelerated under basic conditions. The compound shows good stability against oxidative, thermal, and photolytic stress. These findings are critical for guiding formulation development, selecting appropriate excipients, defining storage conditions, and establishing a suitable shelf-life for any potential drug product. The stability-indicating analytical method developed through this process will be essential for quality control throughout the product lifecycle.

References

- Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- LSC Group®. (n.d.). ICH Stability Guidelines.

- Pharma Tech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.

- European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

- Slideshare. (2012). Ich guidelines for stability studies 1.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). N-[4-(acetylamino)phenyl]-4-chlorobenzamide.

- ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- World Health Organization (WHO). (n.d.). Annex 4.

- PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C15H12ClNO2).

- BLDpharm. (n.d.). 72269-23-9|this compound.

- Matrix Scientific. (n.d.). This compound.

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]